Highly enantioselective [4 + 2] cycloadditions of allenoates and dual activated olefins catalyzed by N-acyl aminophosphines†

Organic & Biomolecular Chemistry Pub Date: 2012-03-14 DOI: 10.1039/C2OB25295C

Abstract

An asymmetric organocatalytic [4 + 2] cycloaddition between α-substituted allenoates and dual activated olefins using bifunctional N-acyl aminophosphine catalysts is described. The use of 2-cyano acrylate derived olefins led to the first successful incorporation of an electrophile derived from an aliphatic aldehyde into this reaction.

Graphical abstract: Highly enantioselective [4 + 2] cycloadditions of allenoates and dual activated olefins catalyzed by N-acyl aminophosphines
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